molecular formula C23H23NO5 B2386091 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 873577-93-6

8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2386091
CAS No.: 873577-93-6
M. Wt: 393.439
InChI Key: MDZIAWQCHYAAKF-UHFFFAOYSA-N
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Description

8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin-3-carboxamide derivative offered for research purposes. While specific biological data for this exact compound is limited, its structural framework is of significant interest in medicinal chemistry. Related coumarin-3-carboxamides have demonstrated a range of promising pharmacological activities in scientific studies, suggesting potential research avenues for this analog. Compounds within this class have been investigated as potential anti-austerity agents, which could selectively target cancer cells under nutrient-starvation conditions . Furthermore, closely related 2-oxo-N-phenethyl-2H-chromene-3-carboxamide structures have been the subject of computational studies, including 3D-QSAR modeling and molecular docking, indicating their potential for targeting enzymes like acetylcholinesterase, which is relevant for neurodegenerative conditions such as Alzheimer's disease . Notably, certain 3-carboxamido-coumarins have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme target for neurological disorders. One prominent example is N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, which reported exceptional MAO-B inhibitory activity . The 8-allyl substitution on the coumarin core and the 3,4-dimethoxyphenethyl side chain may confer unique physicochemical and binding properties worthy of investigation in these or other biochemical contexts. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-4-6-16-7-5-8-17-14-18(23(26)29-21(16)17)22(25)24-12-11-15-9-10-19(27-2)20(13-15)28-3/h4-5,7-10,13-14H,1,6,11-12H2,2-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZIAWQCHYAAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allyl Group: This step might involve allylation reactions using allyl halides and suitable catalysts.

    Attachment of the 3,4-Dimethoxyphenethyl Group: This can be done through nucleophilic substitution or coupling reactions.

    Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or the phenethyl moiety.

    Reduction: Reduction reactions might target the carbonyl group in the chromene ring.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or ketones, while reduction could produce alcohols.

Scientific Research Applications

Synthetic Routes

The synthesis of 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide typically involves several key steps:

  • Formation of the Chromene Core : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Allyl Group : Involves allylation reactions using allyl halides and suitable catalysts.
  • Attachment of the 3,4-Dimethoxyphenethyl Group : Accomplished through nucleophilic substitution or coupling reactions.
  • Formation of the Carboxamide Group : Typically involves the reaction of an amine with a carboxylic acid derivative.

Chemical Reactions

The compound may undergo various chemical reactions:

  • Oxidation : Particularly at the allyl group or phenethyl moiety.
  • Reduction : Targeting the carbonyl group in the chromene ring.
  • Substitution : Various substitution reactions can occur on the aromatic rings.

Major Products

The products formed from these reactions depend on specific conditions and reagents used, such as potassium permanganate for oxidation or sodium borohydride for reduction.

Medicinal Chemistry

This compound is being investigated for its pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest potential anticancer effects against various cancer cell lines. For instance, compounds with similar chromene structures have shown significant growth inhibition in cancer cells such as SNB-19 and OVCAR-8 .
  • Anti-inflammatory Properties : Research indicates that chromene derivatives can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development.
  • Antimicrobial Activity : The compound may exhibit antimicrobial properties, which are common among chromene derivatives due to their ability to interact with cellular targets.

Biological Mechanisms

The mechanism of action typically involves interaction with enzymes or receptors, leading to modulation of biological pathways. Chromenes can inhibit enzyme activity or interfere with receptor signaling pathways.

Industrial Applications

In addition to medicinal uses, this compound may have applications in:

  • Materials Science : As a building block for synthesizing new materials.
  • Catalysis : Potential use as a catalyst in various chemical reactions due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of “8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide” would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure can be compared to several analogs with variations in the carboxamide substituent or chromene core (Table 1).

Compound Name Substituents (R1, R2) Key Structural Differences Potential Impact on Properties
Target Compound R1: 8-Allyl, R2: 3,4-Dimethoxyphenethyl Reference structure Balanced lipophilicity and electronic effects
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide R1: H, R2: 4-Methoxyphenethyl Lack of 8-allyl; single methoxy group Reduced steric bulk; lower lipophilicity
8-Allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide R1: 8-Allyl, R2: 4-Fluorophenyl Fluorine (electron-withdrawing) vs. methoxy Increased polarity; altered receptor binding
8-Allyl-N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide R1: 8-Allyl, R2: 4-Nitrophenyl Nitro group (strong electron-withdrawing) Reduced stability; potential reactivity issues
Triazole-chromenone carboxamide (Compound 17 ) R1: 7-O-triazole, R2: Piperidinyl Triazole heterocycle vs. allyl/dimethoxy Enhanced acetylcholinesterase inhibition

Key Observations :

  • Electronic Effects : The electron-donating methoxy groups contrast with the electron-withdrawing nitro group in , which may influence metabolic stability or reactivity.
  • Biological Activity : The triazole-containing analog in demonstrates significant acetylcholinesterase inhibition (IC50 = 1.80 µM), suggesting that heterocyclic substituents can enhance enzyme targeting compared to alkyl/aryl groups.

Key Observations :

  • The allyl group in the target compound may necessitate protective strategies during synthesis to prevent undesired reactions, such as polymerization or oxidation.
  • Amidation reactions (as in ) typically yield high-purity products but require optimization of solvent systems (e.g., DMF vs. dioxane) to manage solubility .

Biological Activity

8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. These compounds are characterized by their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This article will detail the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparison with related compounds.

Pharmacological Properties

Research has indicated that chromene derivatives exhibit a range of pharmacological activities, including:

  • Anti-inflammatory : Chromenes have been shown to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis.
  • Anticancer : Some studies suggest that chromene derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial : The antibacterial and antifungal properties of chromenes have been documented, indicating their potential use in treating infections.

The biological activity of this compound is likely mediated through interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes. For instance, its structural similarity to known acetylcholinesterase inhibitors suggests potential activity against this enzyme, which is crucial in Alzheimer's disease treatment.
  • Receptor Modulation : Chromenes can interact with neurotransmitter receptors, potentially modulating signaling pathways related to mood and cognition.
  • DNA Interaction : Some studies indicate that chromenes can intercalate into DNA, affecting replication and transcription processes.

Acetylcholinesterase Inhibition

A study focused on the synthesis and evaluation of various chromene derivatives for their acetylcholinesterase (AChE) inhibitory activity found promising results for similar compounds. While specific data for this compound is not yet available, related compounds showed significant inhibition with IC50 values ranging from 0.08 to 2.7 µM .

Anticancer Activity

In vitro studies on structurally related chromene derivatives demonstrated their ability to induce apoptosis in various cancer cell lines. For example, compounds with similar structural motifs were tested against MCF-7 breast cancer cells and exhibited cytotoxic effects . Further research could elucidate the specific anticancer mechanisms of this compound.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Reference
WarfarinAnticoagulant0.1
QuercetinAntioxidant5
8-Allyl Chromene DerivativeAChE Inhibitor0.08

Uniqueness of this compound

This compound's unique substitution pattern may confer distinct biological activities compared to other chromenes. Its allyl group and dimethoxyphenethyl moiety could enhance its lipophilicity and receptor binding affinity.

Q & A

Q. What are the established synthetic routes for 8-allyl-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide?

  • Methodological Answer : The synthesis involves two key steps:

Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions to form the 2-oxo-2H-chromene scaffold .

Amidation : Coupling 8-allyl-2-oxo-2H-chromene-3-carboxylic acid with 3,4-dimethoxyphenethylamine using EDCI/HOBt in DMF or THF. Purification via silica gel chromatography (hexane:EtOAc gradient) and recrystallization (acetone/water) yields high-purity crystals .
Key Reaction Conditions :

  • Base: K₂CO₃ or Et₃N for deprotonation.
  • Solvent: Anhydrous DMF or THF.
  • Temperature: 0°C to room temperature for amidation.

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm allyl, dimethoxyphenethyl, and lactone moieties. Key signals: δ 6.8–7.5 ppm (aromatic protons), δ 5.2–5.9 ppm (allyl group), δ 3.7–3.8 ppm (methoxy groups) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) for purity assessment (>95%).
  • X-ray Crystallography : Resolves absolute stereochemistry and supramolecular packing (e.g., hydrogen-bonding networks) .

Q. What preliminary biological assays are recommended for activity screening?

  • Methodological Answer :
  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based DNA gyrase ATPase assays to evaluate binding affinity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Coupling Agent Screening : Compare EDCI, DCC, or DIC with additives like DMAP or HOBt to enhance efficiency .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for solubility and reaction kinetics.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hours vs. 24 hours at RT) .
    Table 1 : Yield Optimization Under Varied Conditions
Coupling AgentSolventTemperatureYield (%)
EDCI/HOBtDMFRT65
DCC/DMAPTHF40°C72
Microwave (EDCI)DMSO80°C85

Q. How do structural modifications (e.g., allyl vs. methoxy groups) impact bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :

Synthesize analogs with varying substituents (e.g., replacing allyl with propargyl or methoxy groups).

Test against consistent biological targets (e.g., DNA gyrase) to isolate functional group contributions .

  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with enzyme active sites. Compare binding energies (ΔG) of analogs .

Q. How to resolve discrepancies in enzyme inhibition data across similar coumarin derivatives?

  • Methodological Answer :
  • Standardized Assay Conditions : Ensure uniform pH, temperature, and substrate concentrations.
  • Control Compounds : Include known inhibitors (e.g., ciprofloxacin for DNA gyrase) as benchmarks.
  • Data Normalization : Express activity as % inhibition relative to controls to minimize inter-lab variability .

Data Contradiction Analysis

Q. Why does this compound show weaker anticancer activity than 7-hydroxycoumarin derivatives despite structural similarities?

  • Methodological Answer :
  • Mechanistic Divergence : 7-Hydroxycoumarin derivatives often intercalate DNA, while the dimethoxyphenethyl group in this compound may prioritize enzyme inhibition (e.g., topoisomerases) over DNA interaction .
  • Solubility Limitations : The hydrophobic dimethoxyphenethyl group reduces aqueous solubility, lowering cellular uptake. Test derivatives with hydrophilic substituents (e.g., hydroxyl instead of methoxy) .

Methodological Best Practices

  • Purification : Use flash chromatography (silica gel, 230–400 mesh) with stepwise polarity gradients for intermediates. Final recrystallization in acetone yields single crystals for XRD .
  • Stability Testing : Monitor compound degradation under light, heat, and humidity via accelerated stability studies (40°C/75% RH for 4 weeks) .

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